molecular formula C21H21ClN2OS B6050335 6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline

6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline

Cat. No.: B6050335
M. Wt: 384.9 g/mol
InChI Key: VSPBSKREGOZSTQ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a chloro group, a piperidine moiety, and a thiophene ring, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The piperidine and thiophene moieties may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound with diverse biological activities.

    Thiophene-Quinoline Derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

6-Chloro-4-(4-methylpiperidine-1-carbonyl)-2-(5-methylthiophen-2-YL)quinoline is unique due to its specific substitution pattern, which may confer distinct biological properties and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c1-13-7-9-24(10-8-13)21(25)17-12-19(20-6-3-14(2)26-20)23-18-5-4-15(22)11-16(17)18/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBSKREGOZSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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